molecular formula C6H10INO B2505881 3-Iodoazepan-2-one CAS No. 5061-50-7

3-Iodoazepan-2-one

Cat. No. B2505881
CAS RN: 5061-50-7
M. Wt: 239.056
InChI Key: BCEMFOYMSQZJGU-UHFFFAOYSA-N
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Description

3-Iodoazepan-2-one is a compound that belongs to the class of azepines, which are seven-membered heterocyclic compounds containing a nitrogen atom. Although the provided papers do not directly discuss 3-Iodoazepan-2-one, they do provide insights into the synthesis and properties of related azepine compounds, which can be extrapolated to understand the characteristics of 3-Iodoazepan-2-one.

Synthesis Analysis

The synthesis of azepine derivatives, including those with iodine substituents, can be achieved through various methods. For instance, a one-pot synthesis approach for iodine-substituted 1,4-oxazepines is reported, which involves the reaction of N-propargylic β-enaminones with ZnCl2 and I2, leading to cyclization and iodination to afford the desired products . This method demonstrates the potential for synthesizing 3-Iodoazepan-2-one through similar cyclization and halogenation reactions.

Molecular Structure Analysis

The molecular structure of azepine derivatives is characterized by a seven-membered ring that can influence the chemical reactivity and physical properties of the compound. The presence of an iodine substituent, as in the case of 3-Iodoazepan-2-one, would likely affect the electron density and steric hindrance within the molecule, potentially altering its reactivity and interaction with other molecules.

Chemical Reactions Analysis

Iodine-substituted azepines, such as 3-Iodoazepan-2-one, can undergo various chemical reactions, particularly those that involve the iodine atom. For example, the iodine moiety can participate in cross-coupling reactions to generate more complex structures, which can be useful for biological studies . The reactivity of the azepine ring itself can also be exploited in different synthetic transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of azepine derivatives are influenced by their molecular structure. The presence of an iodine atom in 3-Iodoazepan-2-one would contribute to its polarity, boiling point, and solubility. The papers provided do not directly discuss the physical properties of 3-Iodoazepan-2-one, but the synthesis and reactivity of similar compounds suggest that it would have distinct properties that could be fine-tuned through chemical modifications .

Scientific Research Applications

Antitussive Activity

3-Iodoazepan-2-one derivatives, such as iodo-resiniferatoxin (I-RTX), have been explored for their antitussive (cough suppressing) properties. I-RTX, an ultra-potent antagonist of the transient receptor potential vanilloid-1 (TRPV1), has been found to significantly reduce the number of coughs induced by inhalation of TRPV1 stimulants like capsaicin and citric acid in guinea pigs. This suggests the potential of 3-Iodoazepan-2-one derivatives in developing new and potent antitussive drugs (Trevisani et al., 2004).

Synthetic Chemistry Applications

3-Iodoazepan-2-one serves as a building block in the synthesis of complex organic molecules. Research demonstrates its utility in constructing dibenzo[d,f][1,3]oxazepine skeletons from 2′-amino-2-hydroxybiphenyl and isothiocyanates via iodine-mediated cyclodesulfurization, highlighting its versatility in synthesizing biologically active substances (Murata et al., 2021). Additionally, its involvement in regioselective cyclization reactions for creating potential drugs emphasizes the chemical utility and importance of 3-Iodoazepan-2-one derivatives in medicinal chemistry research (Perekhoda et al., 2017).

Safety And Hazards

3-Iodoazepan-2-one is harmful if swallowed (H302) and causes skin irritation (H315) and serious eye irritation (H319) .

properties

IUPAC Name

3-iodoazepan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10INO/c7-5-3-1-2-4-8-6(5)9/h5H,1-4H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCEMFOYMSQZJGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(=O)C(C1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Iodoazepan-2-one

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